2-Amino-N-(benzyloxy)-acetamide
Overview
Description
“2-Amino-N-(benzyloxy)-acetamide” is a compound that is related to Ibutamoren . It is a small molecule and is currently under investigation . The compound is also known by its IUPAC name "2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-yl}-1-oxopropan-2-yl]-2-methylpropanamide" .
Scientific Research Applications
Sensitive Detection of Carbonyl Compounds : A study by Houdier et al. (2000) utilized 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (a related compound to 2-Amino-N-(benzyloxy)-acetamide) as a molecular probe for trace measurement of carbonyl compounds in water samples. This probe showed sensitivity for detecting formaldehyde, acetaldehyde, propionaldehyde, and acetone in concentrations less than 1 μM, highlighting its potential in environmental monitoring and analysis (Houdier et al., 2000).
Synthesis of Biological Molecules : Chettur and Benkovic (1977) reported a synthesis method for 2-Amino-(N-D-ribosyl)acetamide 5'-phosphate (GAR,10) from 2,3-O-isopropylidene-D-ribofuranosylamine p-toluenesulfonate. This synthesis is significant for the production of GAR, an important molecule in biological processes, demonstrating the role of this compound derivatives in biochemical research (Chettur & Benkovic, 1977).
Anticonvulsant and Neuropathic Pain-Attenuating Activities : Baruah et al. (2012) studied N-Benzyl 2-acetamido-2-substituted acetamides (related to this compound) for their anticonvulsant and neuropathic pain-attenuating activities. The study found that these compounds exhibited significant potential in animal models for seizure protection and pain attenuation, suggesting their use in developing new therapeutic drugs (Baruah et al., 2012).
Antibacterial Activities : Juddhawala et al. (2011) synthesized a series of N-chloro aryl acetamide substituted thiazole and 2,4-thazolidinedione derivatives, including compounds related to this compound. These novel compounds exhibited in vitro antibacterial activity against various bacterial strains, demonstrating their potential in developing new antibacterial agents (Juddhawala et al., 2011).
properties
IUPAC Name |
2-amino-N-phenylmethoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJHTYWRYNWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563115 | |
Record name | N-(Benzyloxy)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16975-23-8 | |
Record name | N-(Benzyloxy)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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